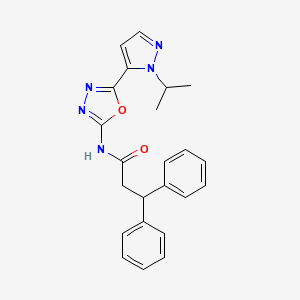

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide

Description

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide (CAS: 1210698-22-8) is a heterocyclic compound combining pyrazole, oxadiazole, and propanamide moieties. Its structure features a 1-isopropyl-substituted pyrazole ring fused to a 1,3,4-oxadiazole core, linked via an amide bond to a 3,3-diphenylpropanamide group.

Properties

IUPAC Name |

3,3-diphenyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2/c1-16(2)28-20(13-14-24-28)22-26-27-23(30-22)25-21(29)15-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,19H,15H2,1-2H3,(H,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVYGOBOCHKRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrazole ring, followed by the construction of the oxadiazole ring, and finally the coupling with the diphenylpropanamide moiety.

Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Construction of Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Coupling with Diphenylpropanamide: The final step involves the coupling of the oxadiazole intermediate with 3,3-diphenylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and oxadiazole derivatives exhibit promising anticancer properties. The specific compound N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide has been shown to inhibit the proliferation of various cancer cell lines through different mechanisms:

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. The mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : It can downregulate the production of cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses.

- Reduction of Oxidative Stress : By scavenging free radicals, it helps mitigate oxidative damage associated with chronic inflammation.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry described the synthesis and evaluation of various derivatives of pyrazole and oxadiazole. Among these, this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced paw swelling and joint inflammation compared to control groups. This suggests its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Oxadiazole vs. Thiadiazole :

Compounds in replace the oxadiazole with thiadiazole, substituting oxygen for sulfur. Thiadiazoles generally exhibit higher electron-withdrawing effects and altered hydrogen-bonding capacity, which may reduce solubility compared to oxadiazoles. For instance, thiadiazole derivatives in showed low auxin activity but promoted mung bean germination, suggesting divergent biological roles compared to oxadiazole-based structures .- Oxadiazole vs. Oxazole: describes N-(1H-indol-5-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, replacing oxadiazole with oxazole. This modification may decrease binding affinity to targets requiring nitrogen-rich interactions, such as kinase enzymes .

Substituent Effects on Pyrazole

- Isopropyl vs. Methyl Groups: The closest analog (CAS: 1210698-22-8 vs. 1210698-22-8’s methyl-substituted variant in ) highlights steric and lipophilic differences. In contrast, methyl groups (logP ~2.8) may favor better solubility and faster metabolic clearance .

Chlorophenyl and Fluorophenyl Substituents :

details pyrazole-4-carboxamides with halogenated aryl groups (e.g., 3b, 3d). Chlorine and fluorine atoms enhance electronegativity, improving binding to hydrophobic pockets in enzymes. For example, 3d (4-fluorophenyl) showed a higher yield (71%) than 3c (62%), possibly due to fluorine’s small size facilitating synthesis .

Propanamide Chain Variations

- Diphenylpropanamide vs. Benzamide/Sulfamoyl Groups: ’s LMM5 and LMM11 feature benzamide and sulfamoyl substituents instead of diphenylpropanamide. In contrast, the diphenylpropanamide in the target compound may favor π-π stacking interactions with aromatic residues in protein targets .

Table 1: Key Properties of Selected Analogs

Key Observations:

Synthetic Yields: Halogenated derivatives (e.g., 3d) often exhibit higher yields (71%) compared to non-halogenated analogs (e.g., 3c: 62%), likely due to improved crystallinity .

Thermal Stability : Melting points for pyrazole-carboxamides range from 123–183°C, correlating with substituent polarity. Fluorinated derivatives (3d: 181–183°C) show higher stability than methylated analogs (3c: 123–125°C) .

Bioactivity Potential: Sulfamoyl-containing oxadiazoles () demonstrate antifungal activity, suggesting the target compound’s diphenylpropanamide may similarly engage in hydrophobic interactions with fungal targets .

Biological Activity

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 315.33 g/mol. Its structure features an isopropyl group attached to a pyrazole ring, linked to an oxadiazole moiety and a diphenylpropanamide group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Introduction of the Isopropyl Group : Alkylation with isopropyl halides in the presence of a base.

- Synthesis of the Oxadiazole : The oxadiazole ring is formed by cyclization reactions involving hydrazones and carboxylic acids.

- Coupling with Diphenylpropanamide : Final coupling reactions yield the target compound.

Antimicrobial Properties

Recent studies have shown that derivatives of compounds containing pyrazole and oxadiazole structures exhibit significant antimicrobial activity. For instance, compounds similar to this compound demonstrated effective inhibition against various fungi and bacteria at concentrations as low as 50 mg/L .

| Compound | Test Organism | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryae | 77.8 |

| 14q | Mythimna separate | 70 |

| 14e | Sclerotinia sclerotiorum | 55.6 |

Insecticidal Activity

The compound has also been tested for insecticidal properties against several pests. In bioassays conducted at concentrations of 500 mg/L, certain derivatives exhibited notable lethality against species such as Mythimna separate and Helicoverpa armigera, indicating potential for agricultural applications .

Toxicity Studies

Toxicity assessments using zebrafish models revealed an LC50 value of approximately 14.01 mg/L for certain derivatives, suggesting moderate toxicity that warrants further investigation for safety in potential applications .

The biological activity of this compound is believed to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of target organisms.

- Receptor Modulation : It may act on specific receptors influencing cellular signaling pathways related to growth and reproduction in pests and pathogens.

Case Studies

In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that substituents on the benzene ring significantly affected biological activity. Compounds with halogen substitutions (e.g., fluorine or chlorine) showed enhanced insecticidal properties compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.